molecular formula C7H12ClNO2 B2643359 rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 1820580-13-9

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B2643359
CAS No.: 1820580-13-9
M. Wt: 177.63
InChI Key: CEKJAWLBBNVOSD-WLUDYRNVSA-N
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Description

rac-(1S,4R,7R)-2-Azabicyclo[221]heptane-7-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the nitrogen atom: This step often involves the use of an amine or ammonia in a substitution reaction to introduce the nitrogen atom into the bicyclic structure.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Uniqueness

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its similar compounds.

Properties

IUPAC Name

(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKJAWLBBNVOSD-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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